molecular formula C11H6F3NO3 B1453557 5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid CAS No. 668971-05-9

5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid

Cat. No.: B1453557
CAS No.: 668971-05-9
M. Wt: 257.16 g/mol
InChI Key: UNBCGWXIQJQCMF-UHFFFAOYSA-N
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Description

5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid, also known as TFP or TFP-oxazole, is a chemical compound that has gained significant attention in scientific research in recent years. This compound has been found to have several potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Synthesis and Pharmaceutical Potential

The compound has been synthesized through various chemical processes, showing its versatility in organic synthesis. For example, it was prepared in large scale by reacting homophthalic anhydride with 4,5-dihydro-2-phenyl-1,3-oxazole, resulting in a product with potential pharmaceutical applications (Christov, Kozekov, & Palamareva, 2006).

Photoinduced Reactions and Chemical Transformations

In another study, the photoinduced reactions of 3-phenyl-2H-azirines with carboxylate esters led to the formation of 5-alkoxy-3-oxazolines. These heterocycles were derived from 2′,2′,2′-trifluoroethyl carboxylic esters, highlighting a unique method for accessing relatively unknown 5-alkoxy-3-oxazolines (Gilgen et al., 1975).

Structural Analysis and Properties

The structural and quantum-chemical analysis of related compounds, like 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, provides insights into the physical and chemical properties of these compounds, which could inform their use in various scientific applications (Shtabova et al., 2005).

Amino Acid Synthesis

A study demonstrated the synthesis of α-trifluoromethyl α-amino acids with various subunits, using 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles. This synthesis showcases the potential of 5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid in the preparation of modified amino acids (Burger et al., 2006).

Mesoionic Oxazolones

The double cyclisation of phenylglycine-o-carboxylic acids, leading to stable mesoionic oxazolones with an oxazolo[3,2-a]quinolinium structure, represents another chemical application. These compounds have unique properties and potential applications in chemistry (Tighineanu, Chiraleu, & Rǎileanu, 1980).

Synthesis of Heterocyclic Systems

5-Acetyloxazole derivatives have been synthesized from β-alkoxy-β-ketoenamides, showcasing the versatility of oxazole compounds in creating highly substituted heterocyclic systems. This synthesis is flexible and allows for various modifications, potentially useful in the creation of new drugs or materials (Lechel et al., 2011).

Properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)7-4-2-1-3-6(7)9-5-8(10(16)17)15-18-9/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBCGWXIQJQCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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